4-(2-Cyanophenyl)-N,N-dimethylbenzamid

Übersicht

Beschreibung

The compound “N’- (4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide” is somewhat similar . It has a molecular weight of 188.23 and is a solid at room temperature .

Synthesis Analysis

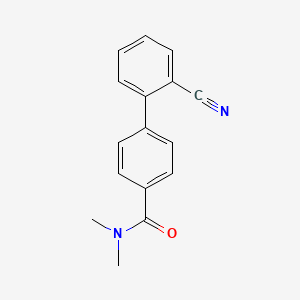

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .Molecular Structure Analysis

The molecular and crystal structure of 2-cyanophenyl phenacyl ether, C15H11O2N, have been determined by single crystal X-ray diffraction study .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis

“N’- (4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthese von Quinazolin-4-yl-thioharnstoff

Die Verbindung wird bei der Synthese von 1-substituierten-3-(2-phenylquinazolin-4-yl)thioharnstoffen verwendet. Dies wird durch eine intramolekulare Cycloadditionsreaktion von 1-substituierten-3-[(2-cyanophenylimino)phenylmethyl]thioharnstoffen erreicht. Diese Verbindungen werden durch Reaktion von N-(2-cyanophenyl)benzimidoylisothiocyanat mit primären Aminen hergestellt .

Herstellung von N-(2-Cyanophenyl)chlormethanimidoylchlorid

Die Verbindung wird bei der Herstellung von N-(2-Cyanophenyl)chlormethanimidoylchlorid verwendet. Dies geschieht durch Chlorierung von 2-Cyanophenylisothiocyanat in Chloroform mit einem Überschuss an Sulfurylchlorid .

Synthese von 2-(2-Cyanophenyl)-N-phenylacetamid-Derivaten

Die Verbindung wird bei der Synthese von 2-(2-Cyanophenyl)-N-phenylacetamid-Derivaten aus Methyl-2-(2-cyanophenyl)acetaten verwendet. Dies wird durch selektive Amidierung unter Verwendung von AlMe3 als Katalysator erreicht .

Antitumoraktivität

Die neu synthetisierten 2-(2-Cyanophenyl)-N-phenylacetamid-Derivate wurden auf ihre in-vitro-Antitumoraktivität untersucht .

Molekular-Docking-Studien

Molekular-Docking-Studien wurden mit humaner DNA-Topoisomerase II unter Verwendung der 2-(2-Cyanophenyl)-N-phenylacetamid-Derivate durchgeführt .

Wirkmechanismus

The mechanism of action of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide is not fully understood. However, it is believed to interact with various biochemical pathways, including those involved in the metabolism of drugs and the regulation of inflammatory responses. It is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, 4-(2-Cyanophenyl)-N,N-dimethylbenzamide has been found to inhibit the activity of certain types of cancer cells.

Biochemical and Physiological Effects

4-(2-Cyanophenyl)-N,N-dimethylbenzamide has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as the ability to modulate the activity of enzymes involved in the metabolism of drugs. Additionally, it has been found to inhibit the growth of certain types of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2-Cyanophenyl)-N,N-dimethylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis is relatively straightforward. Additionally, it is relatively non-toxic and has been found to have a wide range of biochemical and physiological effects. However, it is important to note that there are some limitations to its use in laboratory experiments. For example, it is not currently approved for use in humans and its mechanism of action is not fully understood.

Zukünftige Richtungen

The potential applications of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide are numerous. Further research is needed to better understand its mechanism of action and to identify potential therapeutic uses. Additionally, further research is needed to investigate the potential of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide to interact with other biochemical pathways and to develop new methods of synthesis. Additionally, further research is needed to investigate the potential of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide to interact with other biochemical pathways and to develop new methods of synthesis. Finally, research is needed to investigate the potential of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide as a potential inhibitor of cancer cell growth.

Synthesemethoden

4-(2-Cyanophenyl)-N,N-dimethylbenzamide can be synthesized using a variety of methods. One method involves the reaction of 2-cyanophenylhydrazine with dimethylformamide in the presence of an acid catalyst. This reaction results in the formation of a hydrazone, which can then be hydrolyzed to form 4-(2-Cyanophenyl)-N,N-dimethylbenzamide. Other methods include the reaction of 2-cyanophenylhydrazine with dimethylacetamide or dimethylisocyanate.

Eigenschaften

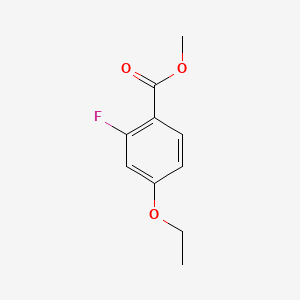

IUPAC Name |

4-(2-cyanophenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(2)16(19)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEJRBSBVCTPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742884 | |

| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365272-24-7 | |

| Record name | [1,1′-Biphenyl]-4-carboxamide, 2′-cyano-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)

![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)

![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)